N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide is an organic compound characterized by the presence of a dichlorobenzyl group attached to a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-nitrobenzenesulfonamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in a suitable solvent like dimethylformamide (DMF) or acetonitrile to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in DMF or acetonitrile.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Reduction: Formation of N-(3,4-dichlorobenzyl)-2-aminobenzenesulfonamide.
Oxidation: Formation of corresponding carboxylic acids or aldehydes depending on the reaction conditions.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly targeting sigma receptors.
Biological Studies: It is used in studies to understand its interaction with various biological targets and its potential therapeutic effects.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to sigma receptors, which are involved in various cellular processes. The binding of the compound to these receptors can modulate their activity, leading to potential therapeutic effects. Additionally, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorobenzyl)azoles: These compounds also contain the 3,4-dichlorobenzyl group and are studied for their affinity towards sigma receptors.
Dichlorobenzamide Derivatives: Compounds like 3,5-dichloro-N-(2-chlorophenyl)benzamide share structural similarities and are used in various chemical and biological applications.
Uniqueness
N-(3,4-dichlorobenzyl)-2-nitrobenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c14-10-6-5-9(7-11(10)15)8-16-22(20,21)13-4-2-1-3-12(13)17(18)19/h1-7,16H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDSECWRJDKHLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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